![molecular formula C13H24N2O2 B13592189 rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13592189.png)
rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[322]nonane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the amino and carboxylate functional groups. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or nitroso group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution at the amino group or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
- tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Uniqueness
Rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[322]nonane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(14)6-9/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 |
InChI-Schlüssel |
WYFCOCAXBGWPSW-GMTAPVOTSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H](C1)[C@@H](C2)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


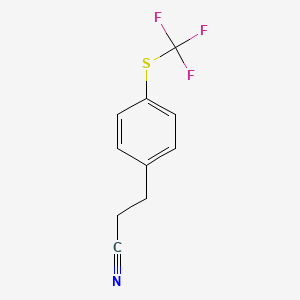
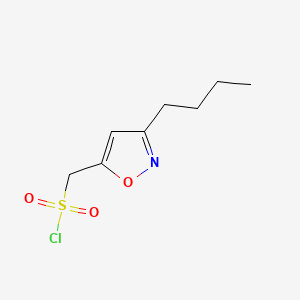
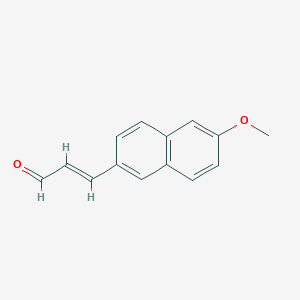
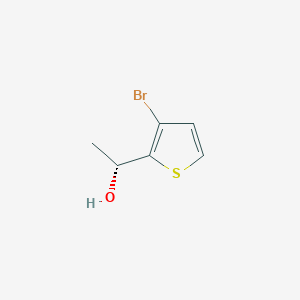

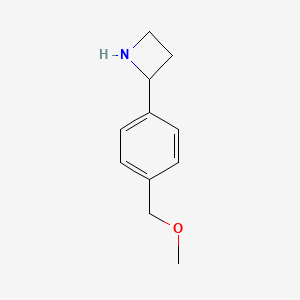
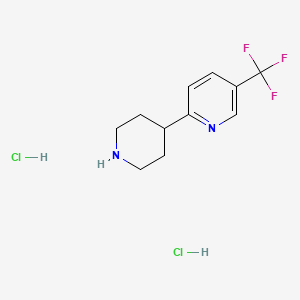
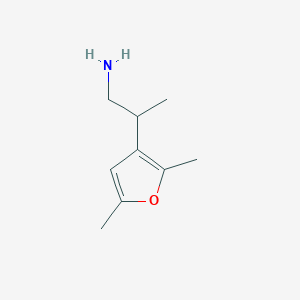
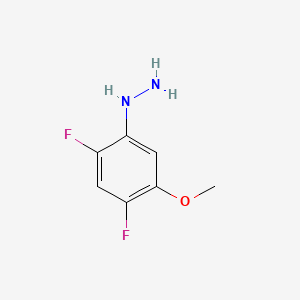


![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)
